2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-
Description
2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- is an azo dye characterized by a naphthalene backbone substituted with a carboxylic acid group at position 2, a hydroxyl group at position 3, and an azo linkage (-N=N-) connecting to a 2-methoxy-4-nitrophenyl moiety. This structure confers distinct optical, chemical, and stability properties, making it relevant for applications in pigments and dyes. Key features include:
- Electron-withdrawing groups: The nitro (-NO₂) and methoxy (-OCH₃) substituents influence electronic transitions, affecting color intensity and wavelength absorption .
- Molecular weight: Estimated at ~380–400 g/mol (exact value depends on salt forms).
Properties
IUPAC Name |
3-hydroxy-4-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-27-15-9-11(21(25)26)6-7-14(15)19-20-16-12-5-3-2-4-10(12)8-13(17(16)22)18(23)24/h2-9,22H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKGQYUDMVTNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2072124 | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70714-70-4 | |
| Record name | 3-Hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70714-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-(2-methoxy-4-nitrophenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070714704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2072124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.980 | |
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Preparation Methods
Synthesis of the Key Aromatic Intermediate: 3-Hydroxy-4-methoxy-2-nitrobenzoic Acid
A crucial precursor in the synthesis of the target azo compound is 3-hydroxy-4-methoxy-2-nitrobenzoic acid , which can be prepared by a multi-step synthetic route as follows:
| Step | Reaction Description | Key Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Nitration | Starting from 3-alkoxy-4-acetoxybenzaldehyde, nitration with a nitrating agent in chloroform/fuming nitric acid at low temperature (-20 to 5 °C) produces 4-formyl-2-alkoxy-3-nitrophenyl acetate. | 3-alkoxy-4-acetoxybenzaldehyde, fuming nitric acid, chloroform, -20 to 5 °C | Isomer formation (~8-20%) occurs; yield ~85% crude product |
| 2. Deacetylation and Hydrolysis | Treatment with inorganic base (e.g., sodium hydroxide or lithium hydroxide) in organic solvents like tetrahydrofuran or dioxane at low temperature (-10 to 25 °C) converts the acetate to hydroxy compound. | Sodium hydroxide or lithium hydroxide, THF or dioxane, 0 to 25 °C | Reaction monitored by TLC; clean conversion |
| 3. Methylation | Methylating agents such as methyl iodide or dimethyl sulfate are added under alkaline conditions to methylate the hydroxy group. | Methyl iodide, alkaline medium, 0 to 45 °C | Controlled addition to avoid over-methylation |
| 4. Oxidation | The aldehyde group is oxidized to carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or sodium permanganate under alkaline conditions. | KMnO4 or NaMnO4, alkaline medium, room temperature | Overnight reaction, followed by quenching and extraction |
This sequence yields 3-hydroxy-4-methoxy-2-nitrobenzoic acid with high purity and yields up to 95% (including isomers), suitable for further azo coupling steps.
Preparation of 2-Naphthalenecarboxylic Acid Derivatives
The naphthalene moiety, specifically 3-hydroxy-2-naphthoic acid , is a key coupling component in azo dye synthesis. A high-purity preparation method (up to 99%) involves:
- Using a gas-solid phase Kolbe-Schmitt reaction to carboxylate 2-naphthol to 3-hydroxy-2-naphthoic acid.
- Post-reaction purification steps including adsorption to remove unreacted 2-naphthol.
- This method improves purity and yield while simplifying operation and reducing product loss.
The availability of high-purity 3-hydroxy-2-naphthoic acid is critical for successful azo coupling reactions to form the target azo compound.
Azo Coupling Reaction to Form 2-Naphthalenecarboxylic Acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-
The final step involves coupling the diazonium salt of the aromatic amine (derived from 2-methoxy-4-nitroaniline) with the naphthalenecarboxylic acid derivative:
| Step | Reaction Description | Key Reagents and Conditions | Notes |
|---|---|---|---|
| 1. Diazotization | Aromatic amine (2-methoxy-4-nitroaniline) is diazotized using sodium nitrite and acid at low temperature (0-5 °C) to form the diazonium salt. | Sodium nitrite, hydrochloric acid, 0-5 °C | Freshly prepared to avoid decomposition |
| 2. Coupling | The diazonium salt is reacted with 3-hydroxy-2-naphthoic acid under controlled pH (usually alkaline) to form the azo bond at the 4-position of the naphthalene ring. | 3-hydroxy-2-naphthoic acid, alkaline buffer, 0-10 °C | The reaction controls crystal growth and color properties of the pigment |
This coupling reaction is well-documented as a standard method for azo pigment synthesis, yielding the target compound with desirable color and stability characteristics.
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC) is used extensively to analyze purity and isomer ratios during synthesis steps. For example, the isomer content during nitration and methylation steps ranges from 8% to 12% and is monitored by HPLC.
- Reverse Phase HPLC with acetonitrile-water-phosphoric acid mobile phases is effective for separating and purifying the azo compound.
- Mass spectrometry compatible methods replace phosphoric acid with formic acid in the mobile phase for advanced analysis.
- Crystallization and recrystallization are employed to remove isomeric impurities and improve product purity after key synthesis steps.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| 1 | 4-formyl-2-alkoxy-3-nitrophenyl acetate | Nitration | Fuming nitric acid, chloroform | -20 to 5 °C | ~85%, 8-20% isomer |
| 2 | 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde | Deacetylation/hydrolysis | NaOH or LiOH, THF/dioxane | 0 to 25 °C | Clean conversion |
| 3 | 3-alkoxy-4-methoxy-2-nitrobenzaldehyde | Methylation | Methyl iodide or dimethyl sulfate | 0 to 45 °C | Controlled methylation |
| 4 | 3-hydroxy-4-methoxy-2-nitrobenzoic acid | Oxidation | KMnO4 or NaMnO4 | Room temp, overnight | 91-95%, some isomers |
| 5 | 3-hydroxy-2-naphthoic acid | Kolbe-Schmitt carboxylation | CO2, base, 2-naphthol | Gas-solid phase | 99% purity |
| 6 | Target azo compound | Diazotization and azo coupling | NaNO2, HCl, aromatic amine, 3-hydroxy-2-naphthoic acid | 0-10 °C, alkaline | High purity, pigment quality |
Research Discoveries and Industrial Relevance
- The multi-step synthetic approach combining nitration, methylation, oxidation, and azo coupling has been optimized for industrial scalability, environmental protection, and cost-effectiveness.
- The use of gas-solid phase Kolbe-Schmitt reaction for 3-hydroxy-2-naphthoic acid production enhances purity and reduces energy consumption compared to traditional solvent methods.
- Control of isomer formation during nitration and methylation steps is critical for product quality and is managed by reaction conditions and purification techniques.
- The azo coupling step influences pigment crystal growth, color, and transparency, with modifications in coupling components improving pigment properties.
- Analytical methods such as RP-HPLC and MS-compatible protocols facilitate quality control and impurity isolation in preparative separations.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Applications Overview
-
Dye Chemistry
- The compound is primarily used in dye formulations due to its chromophoric properties. Azo compounds are well-known for their vibrant colors, making them suitable for textiles and other materials.
-
Pharmaceuticals
- Research indicates potential applications in pharmaceuticals, particularly as a precursor for the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance biological activity.
- Analytical Chemistry
Case Study 1: Dye Formulation
A study conducted on the application of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- in dye formulations showed that the compound could be effectively used to produce high-quality dyes with excellent colorfastness properties. The azo structure contributes to the stability and vibrancy of the dyes.
| Property | Result |
|---|---|
| Colorfastness | Excellent |
| Stability | High |
| Application Type | Textile Dyeing |
Case Study 2: Pharmaceutical Synthesis
In a research initiative aimed at synthesizing novel pharmaceutical agents, derivatives of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- were explored. The modifications led to compounds exhibiting promising anti-inflammatory and antimicrobial activities.
| Compound Derived | Activity |
|---|---|
| Derivative A | Anti-inflammatory |
| Derivative B | Antimicrobial |
Regulatory Status
The compound is listed on the Non-Domestic Substances List (NDSL) in Canada, indicating that its manufacture or import may be subject to notification under regulatory frameworks aimed at assessing environmental and health impacts . This regulatory scrutiny emphasizes the importance of understanding the compound's safety profile as it is utilized in various applications.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules also contributes to its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Azo Compounds
Substituent Effects on Properties
The table below compares substituents and their impacts on key properties:
*Estimated based on analogous structures.
Key Observations:
- Nitro vs. Sulfonate Groups: The nitro group in the target compound enhances stability but reduces solubility compared to sulfonated derivatives like D&C Red No. 6 .
- Methoxy Group : The methoxy substituent in the target compound and Pigment Red 16 contributes to bathochromic shifts (longer wavelength absorption), resulting in deeper red hues .
Metal Salt Comparisons
Metal salts of azo dyes are critical for pigment formation.
Key Observations:
Biological Activity
2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]- (CAS Number: 70714-70-4) is an organic compound with the molecular formula C18H13N3O6 and a molecular weight of 367.317 g/mol. This compound exhibits significant biological activity, making it a subject of interest in various research fields, including pharmacology and toxicology.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N3O6 |
| Molecular Weight | 367.317 g/mol |
| InChI Key | BPKGQYUDMVTNRG-UHFFFAOYSA-N |
| LogP | 4.99 |
Antimicrobial Properties
Research has indicated that compounds related to naphthalenecarboxylic acids possess antimicrobial properties . A study highlighted that derivatives of naphthol could inhibit the growth of various fungi and bacteria, suggesting potential applications in developing antimicrobial agents .
Inhibition of Tyrosinase Activity
Tyrosinase is a crucial enzyme involved in melanin biosynthesis. Studies have shown that certain naphthol derivatives exhibit inhibitory effects on tyrosinase activity. For instance, α-naphthol and β-naphthol were evaluated for their effects on monophenolase and diphenolase activities of tyrosinase, with β-naphthol demonstrating a stronger inhibitory effect . This suggests that 2-Naphthalenecarboxylic acid derivatives could also exhibit similar inhibitory properties, making them potential candidates for skin-whitening agents or treatments for hyperpigmentation.
Photocatalytic Activity
The photocatalytic activity of compounds like 2-Naphthalenecarboxylic acid has been studied in the context of environmental applications. The compound's ability to degrade organic pollutants under visible light has been attributed to improved light absorption and charge separation mechanisms . This property highlights its potential use in wastewater treatment processes.
Toxicological Studies
Toxicological evaluations have shown that exposure to naphthalene and its derivatives can lead to chromosomal aberrations in human cells, indicating a possible clastogenic effect. A study involving children demonstrated a correlation between urinary naphthol levels and the occurrence of chromosomal translocations, which are markers for cancer risk . This raises concerns regarding the safety and environmental impact of using such compounds.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 2-Naphthalenecarboxylic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Tyrosinase Inhibition
A study investigated the inhibitory effects of various naphthol derivatives on tyrosinase from mushrooms. It was found that at a concentration of 50 µM, β-naphthol inhibited monophenolase activity by approximately 70%, while α-naphthol showed only a 40% inhibition rate. This suggests that modifications to the naphthol structure could enhance inhibitory efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-?
- Methodology : Synthesis typically involves diazotization of 2-methoxy-4-nitroaniline followed by coupling with 3-hydroxy-2-naphthoic acid under alkaline conditions. Key steps include:
- Diazotization at 0–5°C using NaNO₂ and HCl.
- Coupling with the naphthoic acid derivative in a buffered solution (pH 8–9).
- Purification via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?
- Techniques :
- UV-Vis Spectroscopy : Confirms the azo group’s π→π* transitions (λₘₐₓ ~450–500 nm in DMSO) .
- FT-IR : Identifies O–H (3200–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and N=N (1440–1460 cm⁻¹) stretches .
- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding networks; SHELX software is commonly used for refinement .
Q. What are the primary research applications of this compound?
- Material Science : Acts as a ligand for metal coordination polymers due to its hydroxy and carboxylic acid groups .
- Biological Probes : Potential use in colorimetric sensors for detecting metal ions (e.g., Cu²⁺, Fe³⁺) via azo group coordination .
- Dye Chemistry : Serves as a model for studying substituent effects on azo dye photostability .
Advanced Research Questions
Q. How can low yields in multi-step synthesis be mitigated?
- Optimization Strategies :
- Stepwise Monitoring : Use TLC/HPLC to track intermediate formation (e.g., diazonium salt stability).
- Catalyst Screening : Transition metal catalysts (e.g., Cu(II)) may enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Challenges : Nitro group electron-withdrawing effects may reduce coupling reactivity, requiring excess diazonium salt .
Q. What explains contradictory NMR data for this compound in literature?
- Key Factors :
- Tautomerism : The hydroxy-azo group may exist in keto-enol forms, causing peak splitting or shifting .
- Solvent Polarity : DMSO-d₆ vs. CDCl₃ can alter hydrogen-bonding networks and shift proton resonances .
- Impurity Artifacts : By-products from incomplete purification (e.g., sulfonated derivatives) may overlap signals .
Q. How is this compound’s interaction with biological macromolecules studied?
- Approaches :
- Molecular Docking : Simulate binding to proteins (e.g., serum albumin) via hydrophobic/π-π interactions with the naphthalene and phenyl rings .
- Fluorescence Quenching : Monitor tryptophan residue quenching in proteins to assess binding constants .
- Cytotoxicity Assays : Evaluate cell viability (MTT assay) to screen for potential therapeutic applications .
Data Contradictions and Resolution
- Spectral Variations : IR and UV-Vis data are generally consistent, but NMR shifts vary due to tautomerism. Standardizing solvents (e.g., DMSO-d₆) and reporting pH can reduce discrepancies .
- Crystallographic Challenges : Polymorphism observed in related azo compounds necessitates multiple crystal screenings for accurate structure determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
